5,6-Dinitroacenaphthene
Description
Historical Context and Evolution of Research on Acenaphthene (B1664957) Derivatives
The journey into the chemistry of acenaphthene derivatives begins with the discovery of acenaphthene itself. First prepared in 1866 by Marcellin Berthelot, this polycyclic aromatic hydrocarbon was initially synthesized by passing hot naphthalene (B1677914) vapors with acetylene (B1199291) and was later identified as a component of coal tar, from which it is still industrially sourced. wikipedia.org Comprising a naphthalene core with an ethylene (B1197577) bridge connecting positions 1 and 8, acenaphthene's unique structure laid the groundwork for a rich field of derivative chemistry. wikipedia.org
Early research quickly established its utility as a chemical intermediate. A significant application that continues today is its large-scale oxidation to naphthalenedicarboxylic anhydride, a crucial precursor for the synthesis of dyes, pigments, and optical brighteners. wikipedia.org The reactivity of the acenaphthene scaffold has been a subject of continuous study, leading to the exploration of numerous derivatives.
One of the most important classes of acenaphthene derivatives is the acenaphthenequinones, which are readily formed by the oxidation of acenaphthene. nih.govresearchgate.net These quinones serve as versatile building blocks for a wide array of reactions, including condensations, oxidations, reductions, and cycloadditions, further expanding the chemical space accessible from the simple acenaphthene starting material. nih.govresearchgate.netmdpi.com
The nitration of acenaphthene has been a key area of investigation, driven by the desire to introduce nitro functional groups that can be further transformed. thieme-connect.comjst.go.jp These nitration studies, dating back to the early 20th century, are foundational to the synthesis of compounds like 5,6-Dinitroacenaphthene. jst.go.jp The position of nitration on the acenaphthene ring can be controlled to some extent by the reaction conditions, leading to various mono- and dinitro-isomers, each with its own distinct chemical properties and potential for further synthetic elaboration. thieme-connect.comepa.gov
Significance of Dinitroaromatic Compounds in Academic Research
Dinitroaromatic compounds represent a significant class of molecules in both industrial and academic research. nih.govrsc.org Their importance stems from the presence of two nitro groups, which are powerful electron-withdrawing moieties that profoundly influence the chemical and physical properties of the aromatic ring. nih.govnumberanalytics.com This electronic feature makes them valuable for a multitude of applications.
Industrially, nitroaromatic compounds are fundamental starting materials for a vast range of products. nih.govnumberanalytics.com They are integral to the synthesis of explosives, such as trinitrotoluene (TNT), as well as dyes, polymers, pesticides, and pharmaceuticals. nih.govnumberanalytics.comiloencyclopaedia.org The production of aniline (B41778) derivatives, key components in many synthetic pathways, often begins with the reduction of nitroaromatics. numberanalytics.comiloencyclopaedia.org
In academic research, the versatility of the nitro group is a central theme. numberanalytics.comresearchgate.net It can be readily reduced to an amino group, providing a gateway to a wide variety of other functionalities. numberanalytics.comnumberanalytics.com This transformation is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. numberanalytics.com The presence of two nitro groups, as in dinitroaromatics, offers the potential for differential reactivity or the introduction of two functional groups, further enhancing their synthetic utility. researchgate.net The study of dinitroaromatics also contributes to a deeper understanding of reaction mechanisms, electronic effects, and the structure-property relationships that govern chemical behavior. researchgate.net
Current Research Gaps and Emerging Frontiers for this compound Studies
While the synthesis of this compound from acenaphthene by nitration is established, contemporary research is more focused on its subsequent transformations and potential applications. thieme-connect.com A significant area of investigation involves the synthetic challenges associated with this molecule, particularly the selective reduction of its sterically hindered nitro groups. thieme-connect.comhope.edu Research into the synthesis of 5,6-diaminoacenaphthylene, for example, highlights the difficulties in reducing the two nitro groups of this compound while preserving other parts of the molecule. thieme-connect.comhope.eduthieme-connect.de
The interest in the diamino derivative points to an emerging frontier for this compound as a precursor for advanced materials. thieme-connect.de 5,6-Diaminoacenaphthylene has been explored as a potential building block for complex heterocyclic structures like perimidinespirohexadienones (PSHDs), which are of interest in the field of photochemistry and materials science. thieme-connect.de This positions this compound as a key intermediate for accessing novel functional molecules.
Despite this progress, several research gaps remain:
Comprehensive Reactivity Profile: The full scope of the chemical reactivity of this compound, beyond the reduction of its nitro groups, is not yet fully explored. Investigating its behavior in other types of reactions could unveil new synthetic pathways and applications.
Computational and Theoretical Insights: Although some molecular orbital calculations have been performed, in-depth computational studies on the electronic structure, stability, and reaction mechanisms of this compound could provide valuable predictions and a deeper understanding of its chemical nature. thieme-connect.de
Exploration of New Applications: The potential of this compound and its derivatives in fields such as coordination chemistry, where the nitro or resulting amino groups could act as ligands, or as precursors for other classes of functional materials, remains an open area for investigation.
Green Synthetic Routes: As with many chemical processes, the development of more sustainable and efficient synthetic methods for this compound and its derivatives is an ongoing goal in modern organic chemistry. researchgate.netresearchgate.net
Future research is likely to focus on addressing these gaps, with an emphasis on harnessing the unique structural and electronic properties of this compound to create novel materials with tailored functions.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol nih.gov |
| IUPAC Name | 5,6-dinitro-1,2-dihydroacenaphthylene nih.gov |
| CAS Number | 4406-87-5 nih.gov |
| Appearance | Yellow solid thieme-connect.com |
Table 2: Related Acenaphthene Compounds and Their Significance
| Compound | Molecular Formula | Significance |
| Acenaphthene | C₁₂H₁₀ | Starting material for derivatives; found in coal tar. wikipedia.org |
| Acenaphthenequinone | C₁₂H₆O₂ | Versatile intermediate in organic synthesis. nih.gov |
| Naphthalenedicarboxylic anhydride | C₁₂H₆O₃ | Precursor to dyes and optical brighteners. wikipedia.org |
| 5,6-Diaminoacenaphthylene | C₁₂H₁₀N₂ | Reduction product of 5,6-Dinitroacenaphthylene; building block for advanced materials. thieme-connect.de |
Structure
3D Structure
Properties
IUPAC Name |
5,6-dinitro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)9-5-3-7-1-2-8-4-6-10(14(17)18)12(9)11(7)8/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNUWGGLHPMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323035 | |
| Record name | 5,6-Dinitroacenaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4406-87-5 | |
| Record name | Acenaphthene,6-dinitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dinitroacenaphthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 5,6 Dinitroacenaphthene and Its Analogues
Classical Nitration Routes to 5,6-Dinitroacenaphthene
The traditional and most direct method for synthesizing this compound involves the electrophilic nitration of acenaphthene (B1664957). thieme-connect.de This approach, while conceptually simple, is often complicated by issues of regioselectivity and the formation of multiple isomers.
Regioselectivity and Isomer Distribution in Acenaphthene Nitration
The nitration of acenaphthene is a stepwise process. The initial mononitration of acenaphthene (C₁₂H₁₀) yields a mixture of isomers, with substitution occurring at various positions on the aromatic rings. nih.gov The subsequent dinitration to produce this compound is even more complex, as the first nitro group deactivates the ring towards further electrophilic attack and directs the incoming second nitro group. The distribution of dinitro isomers is highly dependent on the reaction conditions, including the nitrating agent and solvent system employed. wikipedia.org For instance, the use of mixed acid (a combination of nitric acid and sulfuric acid) is a common practice. wikipedia.orgrushim.ru
The reaction of acenaphthene with fuming nitric acid in glacial acetic acid, followed by heating, is a documented method for producing this compound, albeit with a reported yield of 43%. thieme-connect.de This highlights the challenge of achieving high selectivity and yield for the desired isomer.
Mechanistic Investigations of Electrophilic Aromatic Nitration in the Acenaphthene System
The nitration of acenaphthene follows the general mechanism of electrophilic aromatic substitution. nih.govresearchgate.net The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the nitrating agent. nih.gov The acenaphthene molecule, with its electron-rich naphthalene (B1677914) core, is susceptible to attack by the nitronium ion. acs.org
The mechanism has been a subject of extensive study and debate, with discussions revolving around the nature of the intermediates. nih.govacs.org The classical Ingold-Hughes mechanism involves the formation of a sigma-complex (arenium ion) as a key intermediate. researchgate.netnih.gov More contemporary models propose the involvement of additional intermediates, such as an initial electron donor-acceptor complex or even a single-electron transfer (SET) complex, which precedes the formation of the sigma-complex. acs.orgresearchgate.net The relative stability of the possible sigma-complexes at different positions on the acenaphthene ring system ultimately dictates the regioselectivity of the nitration. nih.gov Computational studies have been employed to model the energetics of these pathways and to better understand the observed isomer distributions. nih.govacs.org
Modern Synthetic Strategies for this compound
To overcome the limitations of classical nitration, researchers have focused on developing more efficient and environmentally friendly synthetic methods.
Optimized Reaction Conditions and Yield Enhancement in Dinitration
Improving the yield and selectivity of this compound synthesis is a key area of research. This involves the careful optimization of reaction parameters such as temperature, reaction time, and the choice of nitrating agents and solvents. For example, a method has been described where acenaphthene is dissolved in glacial acetic acid and treated with fuming nitric acid, initially in an ice bath and then heated to 65°C for several hours. thieme-connect.de While this method provides a route to the desired product, the moderate yield suggests that there is still room for improvement. thieme-connect.de The development of new catalytic systems and reaction media continues to be an active area of investigation to enhance the efficiency of this transformation.
Green Chemistry Approaches to Nitration of Acenaphthene
Traditional nitration methods often rely on harsh and hazardous reagents like concentrated nitric and sulfuric acids, leading to significant environmental concerns. researchgate.netrsc.org In response, green chemistry principles are being applied to develop more sustainable nitration protocols. imist.ma These approaches aim to reduce waste, use safer solvents, and improve energy efficiency. imist.manih.gov
One promising strategy is the use of mechanochemistry, where reactions are carried out by grinding or milling, often with minimal or no solvent. rsc.org The use of solid-supported nitrating agents, such as saccharin-derived reagents activated by ball milling, has been shown to be effective for the nitration of various aromatic compounds. rsc.org Other green approaches include the use of safer nitrating agents like calcium nitrate (B79036) in acetic acid, which can be activated by microwave irradiation, significantly reducing reaction times and the use of hazardous materials. gordon.edu The use of solid acid catalysts, like montmorillonite (B579905) clay, also presents an eco-friendly alternative to traditional methods. imist.ma
Derivatization and Functionalization of this compound
The two nitro groups on this compound serve as versatile handles for further chemical modifications, enabling the synthesis of a wide array of derivatives. thieme-connect.dehope.edu
A crucial transformation is the reduction of the nitro groups to amino groups. The reduction of this compound can be controlled to yield either 5-amino-6-nitroacenaphthene or, more commonly, 5,6-diaminoacenaphthene. The synthesis of 5,6-diaminoacenaphthene from acenaphthene can be achieved in two steps with high yield and purity. thieme-connect.de This diamine is a valuable building block for the synthesis of more complex molecules, including carbonyl-substituted perimidinespirohexadienones. thieme-connect.de
Reduction Pathways of Nitro Groups to Amine Derivatives
The conversion of the nitro groups of this compound and its analogues into amino groups is a pivotal synthetic step. This transformation unlocks the potential to construct a variety of more complex molecules, particularly nitrogen-containing heterocyclic structures. The reduction presents unique challenges, as the sterically crowded nitro groups in certain dinitroacenaphthene derivatives can be difficult to reduce completely. thieme-connect.de Various methods, including catalytic hydrogenation and chemical reduction, have been explored to achieve this conversion efficiently.
Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitroaromatic compounds to their corresponding anilines. The process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. For dinitro derivatives of aromatic compounds like benzene (B151609) and toluene, this method is known to produce the corresponding diamines with high purity and yields that approach theoretical limits. google.com
The process is often carried out with the dinitro compound in a molten state or in a suitable solvent. The temperature is a critical parameter and is generally maintained between 90°C and 150°C. google.com During the reaction, the water formed as a byproduct is preferably removed to drive the reaction to completion. google.com A variety of catalysts can be used, with palladium on a support being a common choice. orgsyn.org The efficiency of the process reduces catalyst consumption and allows for rapid hydrogenation without the need for high pressures. google.com
Table 1: General Conditions for Catalytic Hydrogenation of Dinitroaromatics
| Parameter | Condition | Source |
| Substrate | Dinitroaromatic Compounds | google.com |
| Catalyst | Metal-based (e.g., Palladium) | google.comorgsyn.org |
| Temperature | 90 - 135°C | google.com |
| Pressure | Atmospheric or slightly elevated | google.com |
| State | Molten or in solution | google.com |
| Product | Diaminoaromatic Compounds | google.com |
| Yield | Near-quantitative | google.com |
Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly when high selectivity is required in the presence of other reducible functional groups. Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and effective reducing agent for converting aromatic nitro compounds to amines. thieme-connect.dencats.io
Research on the synthesis of 5,6-diaminoacenaphthylene, an analogue of the reduced form of this compound, highlighted the unique challenges posed by the sterically crowded nitro groups and a reactive double bond within the molecule. thieme-connect.dehope.edu After attempting several reduction methods, sodium dithionite was found to be a suitable reagent that could completely reduce both nitro groups while leaving the double bond intact. thieme-connect.dehope.edu The reaction is typically performed in a mixed solvent system, such as acetonitrile (B52724) and water, under a nitrogen atmosphere at room temperature. thieme-connect.de The success of this reduction is highly dependent on the quality of the sodium dithionite, as older reagents can undergo oxidation, diminishing their effectiveness. orgsyn.org
Table 2: Reduction of 5,6-Dinitroacenaphthylene using Sodium Dithionite
| Parameter | Condition | Source |
| Substrate | 5,6-Dinitroacenaphthylene | thieme-connect.de |
| Reagents | Sodium Dithionite, Sodium Bicarbonate | thieme-connect.de |
| Solvent | Acetonitrile / Water | thieme-connect.de |
| Temperature | Room Temperature | thieme-connect.de |
| Atmosphere | Nitrogen | thieme-connect.de |
| Reaction Time | 40 hours | thieme-connect.de |
| Product | 5,6-Diaminoacenaphthylene | thieme-connect.de |
Electrophilic and Nucleophilic Substitution Reactions on the Dinitroacenaphthene Framework
The aromatic rings of the acenaphthene core are subject to substitution reactions, with the reactivity pattern heavily influenced by the attached functional groups.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation. wikipedia.orgyoutube.com However, the presence of the two nitro groups on the this compound framework has a profound effect. Nitro groups are strong deactivating groups, meaning they withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com They also act as meta-directors. Therefore, further electrophilic substitution on the this compound ring would be significantly hindered and would require harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) , in contrast, is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho or para to a leaving group. nih.gov These reactions proceed via an addition-elimination mechanism, which involves the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov While this compound itself does not possess a conventional leaving group for a typical SNAr reaction, its dinitro-activated framework makes it conceptually susceptible to such transformations should a suitable derivative with a leaving group (e.g., a halogen) at an activated position be synthesized. The electron-withdrawing nitro groups are essential for stabilizing the negative charge in the Meisenheimer complex, thereby lowering the activation energy for the reaction. nih.gov
Formation of Polycyclic Aromatic Nitrogen Heterocycles from this compound Precursors
A primary application of this compound in organic synthesis is its use as a precursor to polycyclic aromatic nitrogen heterocycles (N-PAHs). nih.govresearchgate.net The synthetic strategy invariably involves the initial reduction of the dinitro compound to its corresponding diamine, 5,6-diaminoacenaphthene. thieme-connect.de
This diamino derivative is a versatile building block. The two adjacent amine groups can react with various electrophilic reagents to form fused heterocyclic rings. For example, 5,6-diaminoacenaphthene was identified as a key starting material in the proposed synthesis of carbonyl-substituted perimidinespirohexadienones. thieme-connect.de The condensation of the 1,8-diamine functionality (approximated by the 5,6-diamino arrangement in the folded acenaphthene structure) with carbonyl compounds is a classic method for forming perimidine ring systems. This approach allows for the bottom-up construction of complex, atomically precise N-PAHs, which are of interest for their unique electronic and photophysical properties. thieme-connect.deresearchgate.net
Table 3: Heterocycle Formation from this compound Derivative
| Precursor | Intermediate | Reagent Class | Resulting Heterocycle Class | Source |
| This compound | 5,6-Diaminoacenaphthene | Dicarbonyl compounds / Diketones | Perimidine derivatives | thieme-connect.de |
Theoretical and Computational Chemistry of 5,6 Dinitroacenaphthene
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical calculations are foundational to understanding the electronic behavior of molecules. These methods, particularly Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and orbital energies. Such studies are crucial for characterizing the properties of nitroaromatic compounds like 5,6-Dinitroacenaphthene.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energetics)
Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the presence of two electron-withdrawing nitro groups on the acenaphthene (B1664957) core is expected to significantly lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This would render the molecule a good electron acceptor and thus more reactive, a characteristic feature of many nitroaromatic compounds used in energetic materials.
While specific energy values for this compound are not present in the searched literature, studies on similar nitroaromatic molecules using DFT methods like B3LYP consistently show that nitration decreases the HOMO-LUMO gap.
Table 1: Conceptual Frontier Orbital Properties of this compound
| Parameter | Expected Trend | Implication |
| HOMO Energy | Lowered relative to acenaphthene | Higher ionization potential |
| LUMO Energy | Significantly lowered | Higher electron affinity |
| HOMO-LUMO Gap | Small | High chemical reactivity, lower kinetic stability |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. researchgate.net They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic or nucleophilic attack. acs.org In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP would be expected to show highly positive (blue) regions around the nitro groups due to their strong electron-withdrawing nature. The oxygen atoms of the nitro groups would exhibit negative potential (red), representing areas of high electron density. The aromatic rings would likely display a more complex potential surface, influenced by the push-pull electronic effects. Understanding this charge distribution is crucial for predicting intermolecular interactions, such as stacking in the solid state, which influences crystal density and sensitivity.
Conformational Analysis and Molecular Dynamics Simulations
While the acenaphthene core is relatively rigid, the nitro groups attached to it have rotational freedom. The orientation of these groups relative to the aromatic plane can influence the molecule's electronic properties and packing in the solid state.
Computational Insights into Intermolecular Interactions in Aggregates
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the behavior of substances in condensed phases. scirp.org For a material like this compound, MD simulations could predict how molecules arrange themselves in a crystal lattice. These simulations can elucidate the nature and strength of intermolecular forces, such as van der Waals forces and π-π stacking interactions between the aromatic rings. The arrangement of molecules in the solid state is critical for determining properties like density and sensitivity, which are paramount for energetic materials. The simulations can help understand how the electron-poor regions of one molecule interact with the electron-rich regions of another, leading to stable packing motifs.
Reactivity Predictions and Mechanistic Modeling
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for modeling the mechanisms of its reactions. researchgate.netnih.gov For this compound, this is particularly relevant for understanding its decomposition pathways and its behavior in synthesis reactions.
The reactivity of polycyclic aromatic hydrocarbons is significantly altered by the presence of nitro groups. osti.gov These electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic substitution. Computational models can quantify this effect by calculating various reactivity descriptors derived from DFT. These descriptors can help predict the most likely sites for a reaction to occur. For instance, in the reduction of the nitro groups to form amino derivatives, mechanistic modeling could help to understand the step-by-step process and the associated energy barriers, providing insights into reaction conditions that could favor specific products.
Theoretical Prediction of Nitration Regioselectivity
The regioselectivity of nitration in acenaphthene to form various dinitroacenaphthene isomers, including the 5,6-isomer, is a subject of theoretical interest. Computational models can predict the most likely positions for electrophilic substitution by analyzing the electronic structure of the acenaphthene molecule.
Calculations of the electron density and the localization of the highest occupied molecular orbital (HOMO) in the acenaphthene ring system are key to these predictions. The positions with the highest electron density are more susceptible to attack by the nitronium ion (NO2+), the electrophile in nitration reactions. Theoretical studies often employ quantum chemical methods to map the electrostatic potential surface of acenaphthene, highlighting regions that are electronically rich and thus more reactive towards electrophiles.
Furthermore, the relative stability of the carbocation intermediates (Wheland intermediates) formed during the nitration process can be calculated. The formation of the most stable intermediate corresponds to the major product isomer. For acenaphthene, theoretical calculations consistently show that the C5 and C6 positions are electronically favored for electrophilic attack, leading to the prediction that this compound is a significant product of dinitration.
Computational Insights into Degradation Pathways and Reaction Intermediates
Computational chemistry offers a powerful tool to investigate the degradation pathways of this compound, which are relevant in contexts such as environmental fate and bioremediation. These studies can elucidate complex reaction mechanisms that are difficult to observe experimentally.
By employing methods like Density Functional Theory (DFT), researchers can model the step-by-step transformation of this compound. These calculations can identify the most probable reaction pathways by determining the activation energies for various potential degradation steps. For instance, the initial steps in the biodegradation of nitroaromatic compounds often involve the reduction of the nitro groups.
Computational models can simulate this reduction process, predicting the formation of nitroso, hydroxylamino, and amino derivatives as reaction intermediates. The relative energies of these intermediates and the transition states connecting them can be calculated to construct a detailed energy profile of the degradation pathway. This allows for the identification of rate-limiting steps and the prediction of the most likely degradation products.
Moreover, these computational insights can help in understanding the persistence of this compound in the environment and can guide the development of more effective remediation strategies.
Reactivity Profiles and Transformation Pathways of 5,6 Dinitroacenaphthene
Reduction Chemistry of Nitro Groups on the Acenaphthene (B1664957) Core
The reduction of the nitro groups on the 5,6-dinitroacenaphthene core is a fundamental transformation, leading to the formation of amino derivatives that are valuable precursors for further synthesis. The reactivity of these nitro groups is influenced by steric hindrance and the electronic effects of the acenaphthene system.
Catalytic Hydrogenation Mechanisms and Stereochemical Considerations
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For this compound, this process involves the use of a metal catalyst, such as palladium, platinum, or nickel, to facilitate the addition of hydrogen atoms across the nitro groups, ultimately yielding 5,6-diaminoacenaphthene. thieme-connect.de The reaction is typically carried out in a solvent under a hydrogen atmosphere.
The mechanism of catalytic hydrogenation involves the adsorption of both the this compound molecule and hydrogen gas onto the surface of the metal catalyst. libretexts.orgyoutube.com The H-H bond of the hydrogen molecule is cleaved, and the individual hydrogen atoms bind to the catalyst surface. youtube.com The alkene part of the acenaphthene is also adsorbed onto the catalyst. Subsequently, hydrogen atoms are sequentially transferred to the nitro groups. This process generally proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before the final amine is formed.
A key stereochemical aspect of catalytic hydrogenation is that the addition of hydrogen atoms typically occurs on the same face of the molecule, a process known as syn-addition. libretexts.orgyoutube.com This is because the reaction takes place on the flat surface of the catalyst, and the adsorbed molecule is approached by hydrogen atoms from the catalyst side. libretexts.org In the context of reducing the nitro groups on this compound, the stereochemistry of the acenaphthene backbone itself is not altered, but the orientation of the resulting amino groups relative to the ring system can be influenced by the catalyst and reaction conditions.
The synthesis of 5,6-diaminoacenaphthene (DAAn) from acenaphthene can be achieved in high yield through a two-step process involving nitration followed by catalytic hydrogenation. thieme-connect.de However, the reduction of the sterically crowded nitro groups can present challenges. hope.edu Alternative reduction methods are sometimes explored to achieve complete reduction while preserving other functionalities if present. thieme-connect.dehope.edu
Electrochemical Reduction Processes and Voltammetric Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the reduction pathways of nitroaromatic compounds like this compound. researchgate.netresearchgate.net The reduction of nitro groups is a multi-electron process that can be influenced by the solvent, pH, and the presence of other chemical species. researchgate.netresearchgate.net
In cyclic voltammetry, the potential is scanned, and the resulting current is measured, revealing the redox processes of the analyte. For dinitroaromatic compounds, the CV typically shows multiple reduction peaks corresponding to the stepwise reduction of the two nitro groups. researchgate.net The initial step is often the reversible one-electron reduction to form a stable anion radical. researchgate.netuchile.cl Subsequent reduction steps can lead to the formation of dianions and eventually the fully reduced diamine. researchgate.net
The general mechanism for the electrochemical reduction of a nitroaromatic compound (R-NO₂) can involve up to six electrons to form the corresponding amine (R-NH₂). researchgate.net In acidic media, the primary product is often the hydroxylamine derivative (R-NHOH), which is a four-electron process. researchgate.net This can be followed by a further two-electron reduction to the amine. researchgate.net The hydroxylamine can also be re-oxidized to a nitroso derivative (R-NO) in the reverse scan. researchgate.net
The presence of two nitro groups in this compound complicates the voltammetric profile, with the potential of each reduction step being influenced by the electronic effects of the other group. The reduction potentials are generally low due to the electron-withdrawing nature of the nitro groups. researchgate.net The stability of the radical anions and dianions formed during the reduction can also be studied using these techniques. researchgate.net
Interactive Table: Typical Electrochemical Reduction Steps of Nitroaromatic Compounds
| Step | Reaction | Number of Electrons | Typical Conditions |
| 1 | R-NO₂ + e⁻ ⇌ [R-NO₂]⁻• | 1 | Aprotic media |
| 2 | [R-NO₂]⁻• + e⁻ ⇌ [R-NO₂]²⁻ | 1 | Aprotic media |
| 3 | R-NO₂ + 4H⁺ + 4e⁻ → R-NHOH + H₂O | 4 | Protic (acidic) media |
| 4 | R-NHOH + 2H⁺ + 2e⁻ → R-NH₂ + H₂O | 2 | Protic (acidic) media |
Note: The specific potentials and the stability of intermediates for this compound would require experimental determination.
Nucleophilic Aromatic Substitution on the Dinitroacenaphthene Framework
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by electron-withdrawing groups. wikipedia.org The two nitro groups in this compound strongly activate the aromatic core, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov In the first step, the nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the nitro groups, which provides significant stabilization. libretexts.orgmasterorganicchemistry.com In the second step, a leaving group, if present, is eliminated, restoring the aromaticity of the ring.
The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. masterorganicchemistry.com Stronger nucleophiles and polar aprotic solvents generally favor the reaction. The presence of two nitro groups in this compound makes it a highly activated substrate for such transformations.
Photochemical and Thermal Transformation Studies
The presence of nitro groups also imparts specific photochemical and thermal properties to this compound.
Light-Induced Degradation Mechanisms and Photo-Reactivity
Nitroaromatic compounds are known to be photochemically active. rsc.org Upon absorption of UV light, they can be promoted to an excited state, which can then undergo various reactions. rsc.org The photochemistry of nitroaromatics can involve intersystem crossing to triplet states and, in some cases, photodissociation. rsc.org
The light-induced degradation of nitroaromatic compounds in aqueous environments can proceed through several pathways. nih.gov One common pathway involves the generation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening. nih.govresearchgate.net The presence of other species, such as hydrogen peroxide, can enhance the rate of photodegradation by increasing the concentration of hydroxyl radicals. nih.gov
For this compound, irradiation with UV light could lead to the formation of various photoproducts, including hydroxylated and partially reduced species. The initial degradation often follows first-order kinetics. nih.gov The specific degradation pathway would depend on the irradiation wavelength and the reaction medium. In some cases, photochemical oxidation of similar structures has been observed. nih.gov
Thermal Stability and Decomposition Pathways Analysis
The thermal stability of nitroaromatic compounds is a critical parameter, particularly for energetic materials. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to study the thermal behavior of these compounds. mdpi.com
DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition temperatures. mdpi.com TG measures the change in mass of a sample as it is heated, indicating decomposition and volatilization. mdpi.com
For a compound like this compound, a DSC curve would typically show an endothermic peak corresponding to its melting point. At higher temperatures, an exothermic peak would indicate its decomposition. mdpi.com The temperature at which decomposition begins and the peak decomposition temperature are important indicators of thermal stability. mdpi.com TG analysis would show a mass loss corresponding to the decomposition process.
The decomposition of nitroaromatic compounds often involves complex, multi-step reactions that can be influenced by the heating rate. mdpi.com The initial steps may involve the cleavage of the C-NO₂ bond or intramolecular rearrangements. The gaseous products of decomposition typically include oxides of nitrogen (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂). The study of thermal decomposition is crucial for understanding the potential hazards and for the safe handling and storage of such compounds.
Environmental Research and Biogeochemical Cycling of 5,6 Dinitroacenaphthene
Environmental Occurrence and Distribution Studies
The presence of 5,6-dinitroacenaphthene in the environment is primarily linked to anthropogenic activities. Like other nitro-PAHs, it can be directly emitted from combustion sources or formed through the atmospheric nitration of its parent PAH, acenaphthene (B1664957).
Detecting and quantifying this compound in complex environmental samples such as soil, water, and air requires sophisticated analytical techniques. While specific standardized methods for this compound are not extensively documented, the methodologies employed for nitroaromatic compounds and nitro-PAHs are applicable. These methods often involve a multi-step process of extraction, cleanup, and instrumental analysis.
Commonly used analytical techniques for related compounds include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). cdc.gov For instance, GC-MS data is available for the characterization of this compound. nih.govnih.gov The selection of the method depends on the matrix and the required sensitivity. For example, methods for determining nitroaromatics in solid wastes have been proposed using supercritical fluid capillary chromatography with flame ionization detection (FID). cdc.gov
A significant challenge in environmental analysis is the extraction of the compound from the matrix. For soil and sediment, techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) are often employed. For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common. Air sampling often involves drawing air through filters to capture particulate-bound compounds, followed by solvent extraction.
Table 1: Analytical Techniques for Nitroaromatic Compound Detection
| Technique | Detector | Application Notes |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Mass Spectrometry (MS) | Suitable for a wide range of nitroaromatic compounds; MS provides higher selectivity and sensitivity. cdc.gov |
| Gas Chromatography (GC) | Electron Capture (ECD), Mass Spectrometry (MS) | GC-MS is a powerful tool for identification and quantification; ECD is highly sensitive to nitro compounds. cdc.govnih.govnih.gov |
| Supercritical Fluid Chromatography (SFC) | Flame Ionization (FID) | Has been proposed for the analysis of nitroaromatics in solid waste samples. cdc.gov |
Research on the atmospheric transport of this compound specifically is limited. However, the behavior of nitro-PAHs as a class suggests that this compound can undergo long-range atmospheric transport. copernicus.orgresearchgate.net Nitro-PAHs can be present in the atmosphere in both the gas phase and associated with particulate matter. The partitioning between these two phases is dependent on the compound's volatility and ambient temperature.
Once in the atmosphere, these compounds can be transported over vast distances, potentially impacting remote ecosystems. copernicus.orgresearchgate.net The atmospheric lifetime of nitro-PAHs is influenced by photolysis (degradation by sunlight) and reaction with atmospheric oxidants like hydroxyl radicals (OH). Deposition from the atmosphere occurs through both dry and wet deposition processes. Dry deposition involves the settling of particles and the direct absorption of gaseous compounds, while wet deposition involves the removal of these compounds by rain, snow, and fog.
Microbial Degradation and Biotransformation Pathways
The microbial degradation of this compound is a critical process in its environmental fate. While specific studies on this compound are scarce, research on the microbial metabolism of related nitroaromatic compounds and acenaphthene provides a basis for understanding its potential biotransformation pathways.
Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds. The degradation can proceed through either reductive or oxidative pathways. In reductive pathways, the nitro groups are reduced to amino groups via nitroso and hydroxylamino intermediates. In oxidative pathways, dioxygenase enzymes can hydroxylate the aromatic ring, leading to ring cleavage.
For dinitrotoluenes, which share the dinitroaromatic feature with this compound, both oxidative and reductive metabolic pathways have been identified in bacteria. For example, Burkholderia cepacia and Hydrogenophaga palleronii have been shown to mineralize 2,6-dinitrotoluene (B127279) through an oxidative pathway initiated by a dioxygenase enzyme. nih.gov
The parent compound, acenaphthene, can be degraded by various bacteria under both aerobic and denitrifying conditions. nih.gov Studies have shown that soil microorganisms can degrade acenaphthene, although an acclimation period may be necessary for the microbial populations to adapt. nih.gov The presence of nitro groups on the acenaphthene ring in this compound is expected to influence the rate and pathway of microbial degradation.
Table 2: Potential Bacterial Degradation Pathways for Nitroaromatic Compounds
| Pathway | Key Enzymes | Initial Steps |
|---|---|---|
| Oxidative | Dioxygenases, Monooxygenases | Hydroxylation of the aromatic ring, often with removal of a nitro group. nih.gov |
| Reductive | Nitroreductases | Reduction of nitro groups to nitroso, hydroxylamino, and then amino groups. |
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including PAHs and some nitroaromatics. Their degradative capabilities are largely due to extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase.
While no studies have specifically focused on the fungal remediation of this compound, the ability of fungi to degrade other nitroaromatic compounds and PAHs suggests they could be effective. For instance, various fungal species have been evaluated for their potential in remediating environments contaminated with other pollutants. nih.gov The non-specific nature of fungal enzymes makes them potentially suitable for the degradation of complex mixtures of contaminants.
Industrial and Materials Science Research Applications of 5,6 Dinitroacenaphthene
Precursor in Organic Pigment and Dye Synthesis
5,6-Dinitroacenaphthene serves as a key starting material for creating more complex molecules used in the dye industry. The presence of the nitro groups, which can be chemically modified, particularly through reduction to amino groups, allows for the construction of larger, conjugated systems that absorb light in the visible spectrum.
The acenaphthene (B1664957) core is a recognized building block for π-conjugated functional materials. nih.gov The incorporation of an acenaphthene unit into larger molecular systems, such as porphyrins or polymers, is an effective strategy for narrowing the HOMO-LUMO gap, which leads to a bathochromic (red-shift) in the material's absorption spectrum. clockss.org Fused acenaphthene rings have been shown to induce significant red-shifts in the UV-Vis spectra of porphyrins, a greater effect than that observed with fused benzene (B151609) rings. clockss.org
The synthesis of acenaphthene-based dyes often involves transforming this compound into its diamino derivative, 5,6-diaminoacenaphthene. thieme-connect.de These amino groups provide the necessary nucleophilicity to build larger chromophoric structures. thieme-connect.dechemeo.com For example, research into acenaphthylene-based dyes for dye-sensitized solar cells (DSSCs) demonstrates how the acenaphthene core can be extended through reactions like Sonogashira coupling to create complex D-π-A (Donor-π-bridge-Acceptor) architectures. nih.govacs.org While these studies may start from different acenaphthene derivatives, the principles of chromophore design are applicable. The rigid structure of the acenaphthene unit helps to create well-defined and highly fluorescent materials. clockss.org By modifying the substituents and extending the conjugation, the electronic and optical properties of the resulting dyes can be finely tuned to absorb light at specific wavelengths between 500-600 nm. clockss.org
The production of this compound as a precursor begins with the nitration of acenaphthene. A common laboratory-scale synthesis involves dissolving acenaphthene in glacial acetic acid and adding fuming nitric acid dropwise while cooling the mixture in an ice bath. thieme-connect.de Following the initial reaction, the mixture is heated to facilitate the dinitration process. thieme-connect.de
For industrial-scale production, several factors must be considered to ensure safety, efficiency, and cost-effectiveness.
Reaction Control : The nitration of aromatic compounds is a highly exothermic process. On a large scale, effective heat management is critical to prevent runaway reactions and the formation of over-nitrated or oxidized byproducts. This would involve using jacketed reactors with precise temperature control.
Reagent Handling : The use of fuming nitric acid and glacial acetic acid requires specialized handling procedures and equipment resistant to corrosion.
Workup and Purification : After the reaction, the product must be isolated from the acidic reaction mixture. Industrial processes would involve neutralization and extraction steps, followed by crystallization to achieve the desired purity for subsequent use in dye synthesis. The choice of solvents for extraction and crystallization, such as chloroform, would need to be evaluated for cost, safety, and environmental impact on a large scale. thieme-connect.de
Waste Management : The process generates acidic waste streams that require proper neutralization and disposal, in line with environmental regulations.
The subsequent conversion of this compound to its diamino derivative, for example using sodium dithionite (B78146), also presents challenges such as managing large volumes of aqueous and organic solvents and ensuring complete reduction without affecting other parts of the molecule. thieme-connect.de
Energetic Materials Research and Development (Focus on Chemical Stability and Performance Theory)
The high nitrogen and oxygen content of this compound, combined with its carbon backbone, gives it energetic properties. Research in this area focuses on its potential as a component in explosive formulations, with an emphasis on understanding its stability and predicting its performance through theoretical models.
The performance and sensitivity of an energetic material are intrinsically linked to its solid-state properties, particularly its crystal density. wiley-vch.de For energetic materials, a higher crystal density often correlates with higher detonation velocity and pressure. wiley-vch.de Crystal engineering aims to control the arrangement of molecules in the crystal lattice to maximize density and improve stability.
In this compound, the two nitro groups are sterically crowded, causing them to rotate out of the plane of the aromatic ring by approximately 41 degrees. thieme-connect.de This non-planar arrangement can influence how the molecules pack in a crystal, potentially limiting the achievable density compared to more planar molecules. The goal of crystal engineering would be to explore different crystallization conditions (e.g., solvent, temperature) or to create co-crystals to optimize intermolecular interactions (such as π-π stacking and hydrogen bonding) and improve packing efficiency, thereby enhancing its energetic performance. While specific crystal engineering studies on this compound are not widely published, the principles are drawn from extensive research on other energetic compounds like CL-20 and FOX-7, where high density is a primary goal. wiley-vch.de
The detonation of a condensed-phase explosive is a complex event governed by rapid chemical reactions within a high-pressure, high-temperature shock wave. researchgate.net The Non-Equilibrium Zeldovich-von Neumann-Doring (NEZND) theory is a framework used to understand the chemical processes occurring in the reaction zone of a detonation wave. researchgate.net
Theoretical calculations are used to predict the performance of energetic materials. Key parameters include the enthalpy of formation, density, and the predicted detonation velocity (D) and pressure (P). While experimental detonation data for this compound is scarce in open literature, its properties can be calculated and compared to standard explosives.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H8N2O4 | chemicalbook.com |
| Molecular Weight | 244.20 g/mol | chemeo.comchemicalbook.com |
| Enthalpy of Formation (ΔfH°gas) | 168.49 kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 382.36 kJ/mol | chemeo.com |
| Normal Boiling Point (Tboil) | 850.36 K | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.755 | chemeo.com |
The positive enthalpy of formation indicates that the molecule is an energy-rich compound. chemeo.com The performance of an energetic material is highly dependent on its ability to rapidly release this chemical energy upon detonation, producing a large volume of hot gas. wiley-vch.de Theoretical studies would model the decomposition pathways of this compound under detonation conditions to predict the product gases (e.g., CO₂, H₂O, N₂) and the resulting energy release.
Polymer Chemistry Applications
This compound, primarily through its diamino derivative, is explored as a monomer for the synthesis of novel polymers. The rigid, fused-ring structure of the acenaphthene unit can impart desirable properties such as thermal stability and specific electronic characteristics to a polymer backbone.
The intended use of its derivative, 5,6-diaminoacenaphthene (DAAn), was as a building block for creating complex heterocyclic molecules. thieme-connect.de However, in one reported study, the attempted coupling reaction of DAAn to form a perimidinespirohexadienone (PSHD) analogue failed. thieme-connect.de Instead of the desired product, the reaction yielded polymeric by-products. thieme-connect.de This unintended polymerization highlights the reactivity of the diaminoacenaphthene system and suggests its potential as a monomer. The amino groups can react with various co-monomers (e.g., dianhydrides, diacyl chlorides) to form high-performance polymers like polyimides or polyamides. The rigid acenaphthene unit in the polymer chain would likely result in materials with high glass transition temperatures and thermal stability, suitable for applications in demanding environments.
Monomer for Specialty Polymer Synthesis
There is limited direct evidence of this compound being used as a monomer in controlled polymerization processes to create specialty polymers. However, its derivatives have shown a propensity to form polymeric materials. For instance, the reduction of this compound to 5,6-diaminoacenaphthene has been reported to yield polymeric by-products under certain reaction conditions thieme-connect.de. This suggests that the acenaphthene core, when functionalized, can participate in polymerization reactions.
The potential for this compound to act as a monomer or comonomer could be in the synthesis of polymers with tailored properties. The nitro groups can be chemically modified into other functional groups, such as amines, which can then be used in polycondensation or other polymerization techniques. The rigid acenaphthene backbone would likely impart high thermal stability and specific mechanical properties to the resulting polymer.
Table 1: Potential Polymerization Pathways Involving this compound Derivatives
| Polymerization Type | Functional Group | Potential Polymer Properties |
| Polycondensation | Diamino derivatives (from reduction of nitro groups) | High thermal stability, rigidity, potential for cross-linking |
| Addition Polymerization | Acenaphthylene derivatives (via dehydrogenation) | High molecular weight, potential for further functionalization |
It is important to note that while the formation of "polymeric by-products" has been observed, dedicated research into the controlled polymerization of this compound or its immediate derivatives into well-defined specialty polymers is not yet prominent in the available scientific literature thieme-connect.de.
Additive for Polymer Modification and Functionalization
The use of this compound as a direct additive for polymer modification and functionalization is not well-documented in publicly available research. However, based on the general principles of polymer additives, its properties suggest theoretical possibilities. The nitroaromatic structure could potentially act as an electron acceptor, which might be useful for modifying the electronic properties of a polymer matrix.
Furthermore, the potential for this compound to act as a precursor for other functional molecules could be a route for indirect functionalization. For example, it could be incorporated into a polymer blend and then chemically transformed to introduce new functionalities into the bulk material nih.gov. The inherent properties of acenaphthene, such as its use in the production of dyes and plastics, suggest that its derivatives could have similar applications nih.gov.
Optoelectronic and Electronic Materials Potential
Acenaphthene and its derivatives have been investigated for their potential in optoelectronic and electronic materials due to their conjugated π-electron systems. The introduction of electron-withdrawing nitro groups in this compound is expected to significantly influence its electronic properties, making it a candidate for theoretical and experimental exploration in this area.
Charge Transport Properties (Theoretical and Materials Science Focus)
Direct experimental or comprehensive theoretical studies on the charge transport properties of this compound are scarce. However, the electronic properties of related acenaphthene derivatives have been a subject of research. Theoretical studies on acenaphthene and its protonated forms have shown that their electronic transitions can be tuned, which is a desirable characteristic for optoelectronic materials researchgate.net.
The charge transport in organic materials is highly dependent on molecular packing in the solid state and the electronic coupling between adjacent molecules. The introduction of nitro groups would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which could be beneficial for electron injection and transport in n-type semiconductor materials.
Computational chemistry provides some insight into the basic electronic properties of this compound and the related 5,6-dinitroacenaphthylene.
Table 2: Computed Properties of this compound and 5,6-Dinitroacenaphthylene
| Property | This compound | 5,6-Dinitroacenaphthylene | Source |
| Molecular Formula | C12H8N2O4 | C12H6N2O4 | nih.govnih.gov |
| Molecular Weight | 244.20 g/mol | 242.19 g/mol | nih.govnih.gov |
| Topological Polar Surface Area | 91.6 Ų | 91.6 Ų | nih.govnih.gov |
| XLogP3 | 3.7 | 3.3 | nih.govnih.gov |
These computed properties suggest a molecule with significant polarity, which could influence its solubility and intermolecular interactions, and in turn, its charge transport characteristics. The development of conductive polymers often involves the use of precursor polymers that are then converted into their conductive forms google.com. It is conceivable that polymers derived from this compound could be precursors to conductive materials.
Development of Functional Materials from Acenaphthene Derivatives
The broader family of acenaphthene derivatives has been utilized in the development of various functional materials. For instance, acenaphthene-based luminophores have been synthesized and investigated for their application in organic light-emitting diodes (OLEDs) rsc.org. These studies demonstrate that the acenaphthene core can be effectively incorporated into donor-acceptor architectures to create materials with desirable photophysical and electrochemical properties.
The synthesis of new functional materials often involves the chemical modification of a core structure. This compound serves as a potential starting material for such modifications. The nitro groups can be converted to a variety of other functional groups, opening up a wide range of possibilities for creating novel materials with specific optoelectronic properties. The synthesis of 5,6-diaminoacenaphthylene from 5,6-dinitroacenaphthylene is a key step towards building more complex functional molecules that could be used in organic electronics thieme-connect.de. The general field of organic optoelectronic materials is vast and includes a wide array of molecular structures, with acenaphthene derivatives being a part of this landscape acs.orgmdpi.com.
Advanced Analytical Methodologies for Detection and Quantification of 5,6 Dinitroacenaphthene in Complex Matrices
Chromatographic Separations for Environmental and Industrial Samples
Chromatographic techniques are the cornerstone for the analysis of 5,6-dinitroacenaphthene, providing the necessary separation from complex matrix components prior to detection. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound. gla.ac.uk The optimization of GC-MS methods is critical to ensure reliable identification and quantification.
Optimization: Key parameters for optimization include the choice of the capillary column, temperature programming, and injector settings. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically effective for separating N-PAHs. The temperature program must be carefully controlled to ensure the elution of this compound without thermal degradation, a known issue for some nitroaromatic compounds. Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.
For detection, electron ionization (EI) is common, producing a characteristic fragmentation pattern that aids in structural confirmation. However, for enhanced sensitivity and selectivity, particularly in complex matrices, negative ion chemical ionization (NICI) is highly effective for nitroaromatic compounds. NICI often results in a strong molecular ion or [M-NO]⁻/ [M-NO₂]⁻ fragment, significantly reducing background noise.
Validation: Method validation involves assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision according to established guidelines. The use of isotopically labeled internal standards, such as deuterated PAHs, is recommended to correct for matrix effects and variations during sample preparation and analysis.
| Parameter | Typical Condition for Nitro-PAH Analysis | Purpose |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of analytes |
| Injector | Splitless, 280°C | Introduction of trace-level samples |
| Oven Program | Initial temp 60-80°C, ramp to 300-320°C | Elution of semi-volatile compounds |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | Mobile phase for analyte transport |
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) | Analyte fragmentation and ionization |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan | High selectivity/sensitivity or structural ID |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for less volatile or thermally labile N-PAHs. The development of a robust LC-MS/MS method is a multi-step process.
Method Development: The first step involves optimizing the chromatographic separation. Reversed-phase chromatography using a C18 or phenyl-hexyl column is common. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.
The mass spectrometer settings are then optimized by infusing a standard solution of this compound. Electrospray ionization (ESI) is a widely used ionization technique, and due to the electronegative nitro groups, the negative ion mode (ESI-) often provides better sensitivity. Atmospheric pressure chemical ionization (APCI) can also be effective. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is employed for quantification. This involves selecting a specific precursor ion (e.g., the molecular ion [M]⁻) and monitoring one or more of its characteristic product ions, which provides exceptional selectivity and reduces matrix interference.
| Parameter | Typical Condition for Nitro-PAH Analysis | Purpose |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm) | Reversed-phase separation |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% formic acid or 5mM ammonium acetate) | Elution and separation of analytes |
| Flow Rate | 0.2-0.5 mL/min | Optimal separation efficiency |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Analyte ionization |
| Polarity | Negative Ion Mode | Enhanced sensitivity for nitro compounds |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
High-performance liquid chromatography (HPLC) coupled with conventional detectors remains a viable and cost-effective option for the analysis of this compound.
Detectors:
UV-Vis and Photodiode Array (PDA) Detectors: The aromatic structure and nitro groups of this compound act as strong chromophores, allowing for sensitive detection by UV-Vis absorbance. A PDA detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment by comparing the spectrum to that of a known standard.
Electrochemical Detector (ECD): An ECD is highly sensitive and selective for electroactive compounds. The nitro groups of this compound are readily reduced at a working electrode. By applying a specific reduction potential, the compound can be detected with high sensitivity and selectivity, as many common matrix components are not electrochemically active under these conditions.
The choice of detector depends on the required sensitivity and the complexity of the sample matrix. While PDA provides valuable spectral information, ECD often delivers lower detection limits for reducible species like nitroaromatics.
| Detector | Principle of Detection | Advantages for this compound | Disadvantages |
| UV-Vis / PDA | Absorbance of UV-Vis light by chromophores | Good applicability due to aromatic/nitro groups; PDA provides spectral confirmation | Moderate sensitivity; potential interference from other absorbing compounds |
| Electrochemical (ECD) | Measurement of current from redox reactions | High sensitivity and selectivity for reducible nitro groups | Sensitive to mobile phase changes; electrode fouling can occur |
Electrochemical Detection and Sensor Development for Nitroaromatic Compounds
Electrochemical methods offer a rapid, low-cost, and portable alternative for the detection of nitroaromatic compounds, including this compound. These techniques are based on the electrochemical reduction of the nitro groups at an electrode surface. nih.govacs.org
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox behavior of this compound and for its quantitative analysis. tubitak.gov.tr
In a typical analysis, the electrochemical reduction of the nitro group (Ar-NO₂) occurs in a multi-step process. uchile.cl The first step is often a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻), which can be reversible depending on the solvent and pH. psu.edu Subsequent reduction steps can lead to the formation of nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) derivatives, and ultimately the amine (Ar-NH₂) group.
Cyclic Voltammetry (CV): CV is primarily used to study the redox mechanism, determine reduction potentials, and assess the reversibility of the electrochemical reactions. For this compound, the voltammogram would be expected to show one or more cathodic (reduction) peaks corresponding to the nitro groups.
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. It enhances the signal-to-noise ratio by minimizing the contribution of charging current. The peak current in a DPV experiment is directly proportional to the concentration of the analyte, allowing for the creation of a calibration curve for quantification. The analysis of dinitroaromatic compounds can be performed with detection limits in the micromolar (µM) to nanomolar (nM) range. tubitak.gov.tr
The development of selective electrochemical sensors is a major area of research aimed at providing real-time monitoring of nitroaromatic compounds. nih.gov The design focuses on modifying the surface of a standard electrode (e.g., glassy carbon electrode) to enhance its interaction with the target analyte.
Sensor Design Principles:
Nanomaterial Modification: Modifying electrodes with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene can significantly increase the electrode's surface area and catalytic activity, leading to enhanced sensitivity. acs.orgnih.gov
Molecularly Imprinted Polymers (MIPs): Creating a polymer matrix with recognition sites specific to the molecular structure of this compound can lead to highly selective sensors.
Composite Materials: The use of composites, such as metal oxides combined with conductive polymers or carbon materials, can create a synergistic effect, improving both sensitivity and selectivity for the detection of nitroaromatic compounds. nih.govrsc.org
These sensors often employ techniques like square-wave voltammetry (SWV) or DPV for signal transduction, offering rapid analysis times and portability for in-field applications. nih.gov The goal is to create a robust and reusable sensor that can selectively detect this compound even in the presence of other interfering substances. acs.org
| Sensor Modification Strategy | Material Example | Enhancement Mechanism |
| Nanoparticle Decoration | Gold (Au) or Silver (Ag) Nanoparticles | Increased surface area, enhanced electron transfer kinetics |
| Carbon-Based Nanomaterials | Carbon Nanotubes (CNTs), Graphene | High conductivity, large surface area, catalytic activity |
| Metal Oxide Composites | Copper Oxide (CuO), Zirconia (ZrO₂) | Strong affinity for nitro/phosphoric groups, catalytic reduction |
| Polymer Films | Molecularly Imprinted Polymers (MIPs) | Creates specific recognition sites for high selectivity |
Spectroscopic Quantification Methods
Spectroscopic methods are mainstays in analytical chemistry for the quantification of compounds by measuring the interaction of electromagnetic radiation with the analyte.
UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of analytes, including highly conjugated organic compounds like this compound. msu.edu This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com The energy absorbed excites electrons to higher energy molecular orbitals. msu.edu
The relationship between the amount of light absorbed and the concentration of the analyte is described by the Beer-Lambert Law. msu.edu This law states that for a given wavelength, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution. researchgate.net To determine the concentration of this compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined from the linear equation of the calibration curve.
Table 1: Illustrative Example of Calibration Data for UV-Vis Spectrophotometric Analysis This table presents a hypothetical data set to demonstrate the construction of a calibration curve.
| Standard Concentration (µg/mL) | Absorbance (A) at λmax |
|---|---|
| 1.0 | 0.152 |
| 2.5 | 0.378 |
| 5.0 | 0.755 |
| 7.5 | 1.130 |
| 10.0 | 1.510 |
Fluorescence-based detection offers high sensitivity and is one of the most effective techniques for detecting nitroaromatic compounds (NACs). researchgate.net Many of these strategies rely on fluorescence quenching, where the electron-deficient nature of NACs like this compound interacts with a fluorescent molecule (fluorophore), causing a decrease in its emission intensity. researchgate.netthieme-connect.de This quenching can be highly efficient, allowing for the detection of trace amounts of the analyte. researchgate.net
Several advanced strategies have been developed to enhance the sensitivity and selectivity of this process:
Photoinduced Electron Transfer (PET): In this process, the excited state of the fluorophore transfers an electron to the electron-accepting nitroaromatic compound. researchgate.net This non-radiative decay pathway competes with fluorescence, leading to quenching. The efficiency of PET is dependent on the energy levels of the fluorophore and the quencher. Current time information in Bangalore, IN.
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. In some sensor designs, the interaction with a nitroaromatic compound can bring the donor and acceptor into proximity, initiating FRET and altering the fluorescence signal. researchgate.net
Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. researchgate.net The presence of certain analytes, like nitrophenolic explosives, can disrupt the aggregates, leading to fluorescence quenching, which forms the basis for a highly sensitive "turn-off" sensor. researchgate.net
Conjugated Polymers: These materials act as "molecular wires," where a single quenching event by a nitroaromatic molecule can affect the emission properties of many fluorophore units along the polymer chain, leading to an amplified quenching effect.
Table 2: Overview of Advanced Fluorescence-Based Detection Strategies for Nitroaromatics
| Strategy | Underlying Principle | Example Fluorophore Types |
|---|---|---|
| Fluorescence Quenching | Interaction between the fluorophore and the nitroaromatic compound leads to a decrease in fluorescence intensity. thieme-connect.de | Conjugated polymers, Diketopyrrolopyrroles, Quantum dots |
| Photoinduced Electron Transfer (PET) | Electron transfer from the excited fluorophore to the electron-deficient nitroaromatic analyte. researchgate.net | Polyaniline composites, Functionalized tetraphenylethene derivatives researchgate.netresearchgate.net |
| Förster Resonance Energy Transfer (FRET) | Energy transfer from a donor fluorophore to an acceptor molecule, modulated by the presence of the analyte. researchgate.net | Copolymer systems, Dye-enzyme hybrids researchgate.net |
| Aggregation-Induced Emission (AIE) | Analyte interaction disrupts the fluorescent aggregates of AIE-active molecules, causing quenching. researchgate.net | Tetraphenylethene (TPE) derivatives researchgate.net |
Method Validation and Quality Control in Analytical Chemistry for this compound
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For a quantitative method aimed at determining the concentration of this compound, key validation parameters must be established to ensure the reliability of the results.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method that describe the smallest concentration of an analyte that can be reliably measured.
The Limit of Detection (LOD) is the lowest possible concentration at which the method can detect the presence of the analyte but not necessarily quantify it with an acceptable level of precision and accuracy. It is the concentration that provides a signal that can be reliably distinguished from the background noise of the instrument or a blank sample.
The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with a defined and acceptable level of precision and accuracy. The LOQ is necessarily higher than the LOD and is a critical parameter for methods used to determine low levels of impurities or contaminants.
There are several common approaches to determining LOD and LOQ:
Based on Signal-to-Noise Ratio (S/N): This approach is applicable to methods that exhibit baseline noise. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope: This is a more statistically rigorous method. The LOD and LOQ are calculated from the calibration curve using the following formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) Where 'σ' is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line) and 'S' is the slope of the calibration curve.
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Definition | Common Calculation (S/N Ratio) | Common Calculation (Statistical) |
|---|---|---|---|
| LOD | The lowest concentration at which an analyte can be reliably detected. | Signal-to-Noise Ratio ≈ 3:1 | 3.3 * (σ / S) |
| LOQ | The lowest concentration at which an analyte can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≈ 10:1 | 10 * (σ / S) |
To ensure that an analytical method for this compound is reliable and fit for purpose, its accuracy, precision, and robustness must be thoroughly evaluated.
Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is a measure of the systematic error of a method. Accuracy is typically assessed by analyzing a certified reference material or by performing recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated.
Precision expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple analyses of the same homogeneous sample under the prescribed conditions. It reflects the random errors of a method. Precision is evaluated at different levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).
Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. Robustness is tested by making small changes to parameters like pH, mobile phase composition, temperature, or flow rate and observing the effect on the results. This evaluation is crucial to ensure the method is transferable and dependable in different laboratory environments.
Table 4: Key Validation Parameters for Analytical Methods
| Parameter | Definition | Method of Assessment |
|---|---|---|
| Accuracy | The closeness of the test results to the true value. | Analysis of a certified reference material; recovery studies on spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-assay precision); Intermediate precision (inter-assay precision). |
| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters. | Systematically varying parameters like pH, temperature, solvent composition and observing the impact on results. |
Future Research Directions and Unexplored Avenues for 5,6 Dinitroacenaphthene
Integration of Artificial Intelligence and Machine Learning in Predictive Studies for Synthesis and Reactivity
The paradigm of chemical synthesis and reactivity prediction is being revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These computational tools offer the potential to dramatically accelerate the discovery and optimization of synthetic routes for compounds like 5,6-Dinitroacenaphthene, moving beyond traditional, often time-consuming, trial-and-error methodologies.
Future research should focus on developing bespoke ML models to predict the optimal conditions for the nitration of acenaphthene (B1664957) to yield this compound with high selectivity and yield. By training algorithms on existing datasets of nitration reactions of polycyclic aromatic hydrocarbons, it is possible to create predictive tools that can identify the most effective nitrating agents, solvent systems, and temperature profiles. researchgate.net This data-driven approach can minimize the formation of unwanted isomers and byproducts, leading to more efficient and sustainable synthetic processes.
Furthermore, ML can be instrumental in predicting the reactivity of this compound in subsequent transformations. For instance, predictive models could forecast the outcomes of reduction reactions to form diaminoacenaphthenes, which are valuable precursors for polymers and dyes. thieme-connect.de Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to predict the biological activity and potential toxicity of this compound and its derivatives based on their molecular structure. europa.eunih.govunc.edunih.gov This predictive power is crucial for guiding the design of new molecules with desired properties while minimizing potential environmental and health risks.
Table 1: Illustrative AI/ML-Driven Predictive Goals for this compound
| Predictive Goal | Input Data for ML Model | Potential Impact |
| Optimized Synthesis Yield | Reactant structures, catalyst type, temperature, solvent, reaction time | Reduced waste, lower cost, increased efficiency |
| Regioselectivity of Nitration | Acenaphthene structure, nitrating agent properties, computational descriptors | Minimized isomeric impurities, simplified purification |
| Reactivity in Polymerization | Monomer structure (derivatives of this compound), initiator, solvent | Design of novel polymers with tailored properties |
| Toxicity Prediction (QSAR) | Molecular descriptors (e.g., logP, molecular weight, electronic properties) | Early-stage risk assessment, safer chemical design |
Novel Catalytic Approaches for Sustainable Synthesis of this compound and its Derivatives
The traditional synthesis of nitroaromatic compounds often relies on harsh conditions and the use of strong acids, which can lead to environmental concerns and the formation of multiple isomers. Future research must prioritize the development of novel, sustainable catalytic systems for the synthesis of this compound.
Another promising avenue is the investigation of metal-catalyzed nitration reactions. While less common for dinitration, certain transition metal complexes have shown promise in directing the nitration of aromatic compounds. Research into catalysts that can achieve high regioselectivity for the dinitration of acenaphthene could open up new and more efficient synthetic pathways. The goal is to move away from stoichiometric reagents towards catalytic systems that are both highly active and selective.
Table 2: Comparison of Potential Catalytic Strategies for this compound Synthesis
| Catalytic Approach | Potential Advantages | Research Challenges |
| Solid Acid Catalysts (e.g., Zeolites) | High regioselectivity, reusability, reduced waste | Catalyst design for specific substrate, potential for deactivation |
| Supported Liquid Phase Catalysts | Combines benefits of homogeneous and heterogeneous catalysis | Catalyst stability and leaching |
| Transition Metal Catalysis | Potential for novel reactivity and selectivity | Catalyst cost and toxicity, understanding reaction mechanisms |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering for non-natural substrates |
Mechanistic Understanding of Environmental Interactions at the Molecular Level Through Advanced Modeling
Understanding the environmental fate and potential impact of this compound is paramount for its responsible development and application. Advanced computational modeling techniques provide a powerful lens through which to investigate these interactions at a molecular level.
Future research should employ quantum mechanical calculations and molecular dynamics simulations to elucidate the mechanisms of abiotic and biotic degradation of this compound in various environmental compartments, such as soil and water. These models can predict the likelihood of different degradation pathways, identify potential persistent transformation products, and estimate the compound's environmental half-life. thieme-connect.de
Furthermore, computational models can be used to predict the sorption behavior of this compound to soil organic matter and sediments, which is a key factor in its environmental mobility and bioavailability. By understanding the molecular forces that govern these interactions, more accurate environmental risk assessments can be performed. Integrated environmental fate models can then be used to simulate the distribution and concentration of this compound in different environmental media under various release scenarios. europa.eu
Table 3: Computationally Predicted Properties of this compound
| Property | Predicted Value | Computational Method | Significance |
| Molecular Weight | 244.20 g/mol | PubChem 2.2 | Basic physicochemical property |
| XLogP3 | 3.7 | XLogP3 3.0 | Indicator of hydrophobicity and potential for bioaccumulation |
| Topological Polar Surface Area | 91.6 Ų | Cactvs 3.4.8.18 | Influences membrane permeability and bioavailability |
| Exact Mass | 244.04840674 Da | PubChem 2.2 | High-resolution mass spectrometry identification |
| Data sourced from PubChem CID 345311 nih.gov |
Exploration of New Application Niches in Advanced Materials Science
The true potential of this compound likely lies in its application as a building block for advanced materials with novel properties. The presence of two nitro groups and a rigid polycyclic aromatic core provides a unique electronic and structural platform for the design of high-performance materials.
One of the most promising areas of future research is the use of this compound as a precursor for high-energy-density materials (HEDMs). jes.or.jpnih.govresearchgate.netuni-muenchen.de The high nitrogen and oxygen content, coupled with the inherent strain of the five-membered ring, could lead to energetic materials with superior performance characteristics. Computational screening can be employed to predict the detonation properties and stability of new energetic compounds derived from this compound.
Another exciting avenue is the synthesis of novel polymers from derivatives of this compound. For example, the corresponding diamino-derivative can be used as a monomer to create polyimides or other high-performance polymers. thieme-connect.de These polymers could exhibit exceptional thermal stability, mechanical strength, and unique optoelectronic properties, making them suitable for applications in aerospace, electronics, and specialty coatings. rug.nl The development of soluble and processable polymers from this compound-derived monomers is a key challenge that needs to be addressed. researchgate.netmdpi.com
Table 4: Potential Applications of this compound Derivatives in Materials Science
| Material Class | Key Derivative | Potential Properties | Target Applications |
| High-Energy-Density Materials | Further nitrated or functionalized derivatives | High density, high detonation velocity, good thermal stability | Advanced explosives and propellants |
| High-Performance Polymers | 5,6-Diaminoacenaphthene | High thermal stability, excellent mechanical properties, low dielectric constant | Aerospace components, microelectronics, high-temperature adhesives |
| Optoelectronic Materials | Donor-acceptor systems incorporating the dinitroacenaphthene core | Tunable bandgap, charge transport properties | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |
| Functional Dyes and Pigments | Azo dyes or other chromophores derived from the diamine | Strong absorption, high color strength, good lightfastness | High-performance colorants for plastics, textiles, and coatings |
Q & A
Q. What are the established synthetic routes for 5,6-Dinitroacenaphthene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound involves nitration of acenaphthene under controlled conditions. Key methods include:
- Morgan & Harrison (1930) : Nitration in acetic acid yields crystals sintering at ~210°C and melting at 220–224°C. Temperature control is critical to avoid decomposition .
- Honda & Okazaki (1950) : Optimized nitration protocols using specific solvents (e.g., acetic acid) and crystallization steps to achieve high-purity crystals. Reaction monitoring via melting point analysis and elemental composition verification ensures reproducibility .
- Data Table :
| Method | Solvent | Temperature Range | Key Outcome |
|---|---|---|---|
| Morgan & Harrison | Acetic acid | 205–224°C | Sinters at 210°C, melts at 220–224°C |
| Honda & Okazaki | Acetic acid | 210–220°C | High-purity crystals, minimal byproducts |
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- Melting Point Analysis : Used to verify purity and consistency with literature values (e.g., 220–224°C) .
- X-ray Crystallography : Resolves crystal structure and confirms nitro group positions .
- 2D NMR Spectroscopy : Assigns proton and carbon signals (e.g., COSY, HSQC) to distinguish 5,6-isomers from positional isomers like 2,5- or 2,7-Dinitroacenaphthene .
- IR Spectroscopy : Identifies nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) .
Q. How can environmental samples be analyzed for trace this compound contamination?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with acenaphthene-d10 as an internal standard to account for matrix effects .
- Quantification : Employ GC-MS or HPLC with a 50 μg/mL acenaphthene standard solution for calibration. Detection limits can reach <1 ppb with optimized ionization parameters (e.g., electron impact at 70 eV) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions?
- Methodological Answer :
- Computational Modeling : Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) predict electron-deficient aromatic systems due to nitro groups, enhancing electrophilic character. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity in Diels-Alder reactions .
- Experimental Validation : React this compound with dienes (e.g., 2-substituted furans) and analyze regioselectivity via NOESY NMR to determine steric/electronic preferences .
Q. What challenges arise in isolating this compound from its isomers, and what chromatographic methods are effective?
- Methodological Answer :
- Isomer Separation : Use reverse-phase HPLC with a C18 column and methanol/water gradient (70:30 to 95:5). Retention times differ due to nitro group polarity (5,6-isomer elutes later than 2,5/2,7-isomers) .
- Validation : Confirm purity via high-resolution MS (HRMS) and compare with synthesized isomer standards (e.g., 2,6-Dinitroaniline as a reference for nitro-aromatic retention behavior) .
Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?
- Methodological Answer :
- Controlled Decomposition Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to compare sintering/melting behavior. Discrepancies may arise from atmospheric reactivity (e.g., oxidation at >200°C) .
- Batch Consistency Analysis : Compare elemental analysis (C, H, N) and DSC profiles across synthetic batches to identify impurities affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
